molecular formula C25H29ClN2O4 B12429695 N-Methyl Carvedilol-d3 (hydrochloride salt)

N-Methyl Carvedilol-d3 (hydrochloride salt)

Cat. No.: B12429695
M. Wt: 460.0 g/mol
InChI Key: FERDKVPPAFYQOZ-NIIDSAIPSA-N
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Description

N-Methyl Carvedilol-d3 (hydrochloride salt) is a deuterium-labeled derivative of Carvedilol, a nonselective beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways of the compound without altering its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Carvedilol-d3 (hydrochloride salt) involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated intermediate, followed by its conversion into the final product through a series of steps involving protection and deprotection of functional groups, as well as purification processes.

Industrial Production Methods

Industrial production of N-Methyl Carvedilol-d3 (hydrochloride salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to ensure the final product meets the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl Carvedilol-d3 (hydrochloride salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl Carvedilol-d3 (hydrochloride salt) is widely used in scientific research, including:

    Chemistry: Used as a tracer in studies of metabolic pathways and reaction mechanisms.

    Biology: Employed in studies of cellular processes and drug metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Carvedilol in the body.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of N-Methyl Carvedilol-d3 (hydrochloride salt) is similar to that of Carvedilol. It works by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The deuterium labeling does not alter the pharmacological effects but allows for detailed tracing of the compound’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: The parent compound, used for treating hypertension and heart failure.

    Metoprolol: Another beta-blocker with similar uses but different pharmacokinetic properties.

    Atenolol: A selective beta-1 blocker used for similar indications.

Uniqueness

N-Methyl Carvedilol-d3 (hydrochloride salt) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in research and drug development.

Properties

Molecular Formula

C25H29ClN2O4

Molecular Weight

460.0 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3;

InChI Key

FERDKVPPAFYQOZ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Origin of Product

United States

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